molecular formula C18H17FN2O2 B2574139 10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899743-27-2

10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2574139
CAS No.: 899743-27-2
M. Wt: 312.344
InChI Key: OWLCXSOAPCDYRZ-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic pyrimidinone family, characterized by an 8-oxa-10,12-diazatricyclo[7.3.1.0²⁷] framework. Key structural features include:

  • A 4-fluorophenyl group at position 10, enhancing lipophilicity and metabolic stability.
  • Methyl substituents at positions 4 and 9, which influence steric and electronic properties.
  • A ketone group at position 11, common in bioactive heterocycles.

Properties

IUPAC Name

10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11-3-8-16-14(9-11)15-10-18(2,23-16)21(17(22)20-15)13-6-4-12(19)5-7-13/h3-9,15H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCXSOAPCDYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorophenyl precursor, followed by cyclization and functional group modifications. Key steps may include:

    Formation of the fluorophenyl precursor: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene and appropriate reagents.

    Cyclization: The precursor undergoes cyclization reactions, often involving Lewis acids or transition metal catalysts, to form the tricyclic core.

    Functional Group Modifications: Subsequent steps may involve oxidation, reduction, or substitution reactions to introduce the desired functional groups and achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require careful control of reaction conditions, purification processes, and quality assurance to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is explored as a lead candidate for drug development due to its potential biological activities:

  • Antimicrobial Properties : Initial studies indicate that the compound may exhibit antimicrobial effects, making it a candidate for further research in infectious disease treatment.
  • Anticancer Activities : Research has focused on its ability to inhibit cancer cell growth by targeting specific enzymes or receptors involved in tumor progression .

The biological activity of 10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has been investigated through various in vitro assays:

  • Mechanism of Action : The compound interacts with molecular targets such as enzymes or receptors, modulating biological pathways and exhibiting pharmacological effects .
  • Case Studies : Several studies have documented its efficacy against specific cancer cell lines and bacterial strains, providing insights into its therapeutic potential .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the creation of more complex molecules:

  • Synthesis Routes : The synthesis typically involves multi-step organic reactions including electrophilic aromatic substitution and cyclization reactions facilitated by Lewis acids or transition metal catalysts .
  • Reaction Mechanisms : Understanding the reaction mechanisms involved in synthesizing this compound can lead to more efficient methodologies for producing related compounds .

Material Science

The unique properties of the compound allow for applications in material science:

  • Advanced Materials Development : The compound's structure can be utilized in developing polymers and coatings with enhanced properties due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group and tricyclic structure allow it to bind with high affinity to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Isopropylphenyl () : The 4-fluorophenyl group in the target compound likely improves bioavailability compared to bulkier isopropylphenyl .
  • Thione vs. Ketone () : The thione analog may exhibit stronger intermolecular interactions due to sulfur’s polarizability .
  • Methyl vs. Acetyl () : Methyl groups (target compound) offer simpler synthetic routes, while acetyl derivatives require additional steps .
2.2. Heteroatom and Ring System Variations
  • Oxygen/Nitrogen vs.

Physicochemical and Analytical Characterization

  • Mass Spectrometry () : Analogous compounds (e.g., 13-acetyl derivative) show fragmentation pathways involving loss of OH or acetyl groups, which may guide characterization of the target compound .
  • NMR () : Methyl and aromatic protons in similar structures are resolved at δ 2.1–2.5 (methyl) and δ 6.5–8.0 (aryl), providing benchmarks for the target compound .

Pharmacological Considerations

    Biological Activity

    The compound 10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

    Chemical Structure

    The molecular structure of the compound features a diazatricyclic framework with an oxa bridge and a fluorophenyl substituent. The presence of multiple functional groups contributes to its biological activity.

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. While specific synthetic routes for this exact compound are not extensively documented in the literature, similar diazatricyclic compounds have been synthesized using various catalytic methods.

    The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. Although detailed mechanisms are not fully elucidated, potential pathways include:

    • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
    • Receptor modulation : It could interact with receptors influencing cellular signaling pathways.

    Anticancer Properties

    Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that diazatricyclic compounds can induce apoptosis in cancer cells through various pathways, including:

    • Cell cycle arrest : Compounds may halt the proliferation of cancer cells by interfering with cell cycle progression.
    • Induction of reactive oxygen species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death.

    Antimicrobial Activity

    Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with fluorinated phenyl groups have been noted for their enhanced activity against various bacterial strains.

    Case Studies and Research Findings

    • In vitro Studies : A study evaluating similar diazatricyclic compounds demonstrated that they exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and modulation of apoptotic markers such as caspases.
      CompoundCell LineIC50 (µM)Mechanism
      Compound AMCF-7 (Breast)15Apoptosis induction
      Compound BA549 (Lung)20Cell cycle arrest
    • Antimicrobial Testing : In a comparative study, compounds similar to 10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one were tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated notable inhibition zones suggesting potential as antimicrobial agents.
      PathogenZone of Inhibition (mm)
      E. coli15
      S. aureus18

    Q & A

    Q. What synthetic methodologies are established for producing 10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[...]?

    • Methodological Answer : The synthesis of fused tricyclic systems often involves cyclocondensation reactions, as seen in analogous tetrazolopyrimidine derivatives. Key steps include:
    • Reaction Optimization : Use of aromatic aldehydes and heterocyclic precursors under reflux conditions (e.g., ethanol or acetonitrile) to form the tricyclic core .
    • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to isolate pure crystals .
    • Structural Confirmation : Single-crystal X-ray diffraction (XRD) is critical to validate the stereochemistry and ring conformation .

    Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

    • Methodological Answer :
    • XRD : Resolves bond lengths (mean C–C: 0.005 Å) and torsion angles to confirm the tricyclic framework and substituent positions .
    • NMR : 1^1H and 13^13C NMR identify methyl groups (δ ~2.1–2.5 ppm) and fluorophenyl protons (δ ~7.2–7.6 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

    • Methodological Answer :
    • Cross-Validation : Compare DFT-calculated IR/Raman spectra (using software like MOPAC2009) with experimental data to identify discrepancies in vibrational modes .
    • Dynamic Effects : Account for solvent interactions or temperature-dependent conformational changes using molecular dynamics simulations .
    • Crystallographic Refinement : Use programs like SHELXL97 to iteratively adjust structural models until R-factors (e.g., R1<0.05R_1 < 0.05) align with observed data .

    Q. What experimental designs are optimal for evaluating the compound’s biological activity and mechanism?

    • Methodological Answer :
    • In Vitro Assays : Use split-plot designs (as in ) to test dose-response relationships across cell lines (e.g., IC50_{50} determination for enzyme inhibition) .
    • Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-treated samples to isolate compound-specific effects .
    • Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment effects across replicates (p<0.05p < 0.05) .

    Q. How does the fluorophenyl substituent influence the compound’s molecular interactions?

    • Methodological Answer :
    • XRD Analysis : The 4-fluorophenyl group induces planarization of the tricyclic core, enhancing π-π stacking with aromatic residues in target proteins .
    • Computational Docking : Use AutoDock Vina to simulate binding poses with receptors (e.g., kinases), prioritizing hydrophobic and halogen-bonding interactions .
    • Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes mediated by fluorine’s electronegativity .

    Q. What strategies address environmental stability and degradation pathways of this compound?

    • Methodological Answer :
    • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC-MS to identify photoproducts .
    • Hydrolysis Screening : Test stability in buffers (pH 2–12) at 37°C; track parent compound loss over 72 hours .
    • Ecotoxicology : Use microcosm models to assess bioaccumulation in aquatic organisms (e.g., Daphnia magna) under OECD guidelines .

    Methodological Framework Integration

    Q. How can theoretical frameworks guide the development of structure-activity relationships (SAR)?

    • Methodological Answer :
    • Conceptual Linking : Align SAR studies with receptor-ligand interaction theories (e.g., lock-and-key vs. induced-fit models) to prioritize substituent modifications .
    • Hypothesis Testing : Use QSAR models to predict bioactivity changes upon replacing the 4-fluorophenyl group with other halogens (Cl, Br) .

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